molecular formula C14H17ClN2O3 B13992707 Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate

Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate

Cat. No.: B13992707
M. Wt: 296.75 g/mol
InChI Key: JQOQMGLTNUIPJA-UHFFFAOYSA-N
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Description

Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methyl ester group, an amino group, and a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via acylation reactions using reagents such as 4-amino-2-chlorobenzoyl chloride.

    Esterification: The final step involves the esterification of the piperidine ring with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chlorobenzoyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-amino-2-methylbenzoyl)piperidine-4-carboxylate
  • Methyl n-methyl-n-(2-methyl-4-nitrobenzoyl)glycinate
  • Methyl n-(4-amino-2-methylbenzoyl)-n-methylglycinate

Uniqueness

Methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

methyl 1-(4-amino-2-chlorobenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C14H17ClN2O3/c1-20-14(19)9-4-6-17(7-5-9)13(18)11-3-2-10(16)8-12(11)15/h2-3,8-9H,4-7,16H2,1H3

InChI Key

JQOQMGLTNUIPJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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